Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl-

Lipophilicity Partition coefficient Flavor release

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- (CAS 849462-45-9) is a C₁₃H₂₀ branched unsaturated hydrocarbon belonging to the megastigmatriene family. It features a (1Z)-configured 1,3-butadienyl substituent at the 4-position of a 3,5,5-trimethylcyclohexene ring.

Molecular Formula C13H20
Molecular Weight 176.30 g/mol
CAS No. 849462-45-9
Cat. No. B12541269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl-
CAS849462-45-9
Molecular FormulaC13H20
Molecular Weight176.30 g/mol
Structural Identifiers
SMILESCC1C=CCC(C1C=CC=C)(C)C
InChIInChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-9,11-12H,1,10H2,2-4H3
InChIKeyPGQWCXGMUUWKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- (CAS 849462-45-9): Isomeric Purity for Megastigmatriene Reference Standards


Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- (CAS 849462-45-9) is a C₁₃H₂₀ branched unsaturated hydrocarbon belonging to the megastigmatriene family. It features a (1Z)-configured 1,3-butadienyl substituent at the 4-position of a 3,5,5-trimethylcyclohexene ring . The compound serves as a stereochemically defined reference material for gas chromatography–mass spectrometry (GC‑MS) identification of megastigmatriene isomers in fruit volatile analysis, supported by a curated entry in the Wiley Registry of Mass Spectral Data .

Why Generic Megastigmatriene or Megastigmatrienone Substitution Fails for Isomer-Specific Analytical Workflows


Megastigmatrienes comprise multiple double-bond positional and geometrical isomers (e.g., (E,E)-, (E,Z)-, (Z,E)-, (Z,Z)-4,6,8-megastigmatriene) that co‑elute or produce near‑identical molecular ions in GC‑MS, yet exhibit distinct retention indices and fragmentation patterns . The ketone analog Megastigmatrienone (CAS 13215-88-8) introduces a carbonyl group that alters polarity, LogP, and olfactory character—shifting from fruity-floral to tobacco-like . Generic “megastigmatriene” mixtures cannot substitute for a single, stereochemically defined (1Z) isomer when chromatographic peak assignment or odorant-specific quantification is required .

Quantitative Differentiation Evidence: Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- vs. Closest Analogs


LogP Difference vs. Megastigmatrienone: 1.37-Unit Higher Lipophilicity Enables Differential Partitioning

The target hydrocarbon exhibits a predicted LogP of 3.97 (Chemsrc ), compared to Megastigmatrienone A's XlogP of 2.60 (Plantaedb ). The 1.37 log-unit increase indicates approximately 23‑fold greater partitioning into nonpolar phases, which directly affects odor release kinetics, solvent extraction efficiency, and membrane permeability .

Lipophilicity Partition coefficient Flavor release

Stereochemical Identity: (1Z)-Isomer Purity for Unambiguous Chromatographic Peak Assignment

The compound is the specifically defined (1Z) isomer, verified by InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-9,11-12H,1,10H2,2-4H3/b9-6- and a curated mass spectrum in the Wiley Registry . In contrast, commercial “megastigmatriene” standards typically contain multiple (6E,8E), (6E,8Z), (6Z,8E) isomers (e.g., CAS 51468-86-1) that co-elute on standard GC columns, complicating peak identification . The single-isomer standard eliminates co-elution ambiguity, enabling confident quantification of this specific isomer in complex fruit volatile matrices .

GC-MS reference standard Stereochemistry Retention index

Olfactory Class Distinction: Fruity-Floral Hydrocarbon vs. Tobacco-Like Ketone

Megastigmatriene hydrocarbons are characterized by a pleasant, tropical-fruit odor with floral and green nuances . In contrast, Megastigmatrienone (tabanone) displays a warm, dry-sweet tobacco aroma, with measured odor thresholds of 0.81–3.86 ng/mL for its four isomers . While no direct head-to-head odor study between the (1Z) hydrocarbon and Megastigmatrienone exists, the presence/absence of the carbonyl group represents a definitive structural determinant of olfactory character .

Odor profile Fragrance ingredient Sensory differentiation

Procurement-Relevant Application Scenarios for Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- (CAS 849462-45-9)


Isomer-Specific GC-MS Reference Standard for Fruit Volatile Metabolomics

The (1Z)-isomer serves as a retention-index and mass-spectral standard for identifying and quantifying specific megastigmatriene isomers in passionfruit, starfruit, peach, and other tropical fruit headspace analyses. Its curated Wiley Registry spectrum ensures unambiguous peak assignment, critical for comparative metabolomics studies and food authenticity testing .

Lipophilicity-Dependent Flavor Delivery Systems

With a LogP of 3.97 , the hydrocarbon partitions preferentially into lipid phases, making it suitable for encapsulation in oil-based flavor delivery vehicles or sustained-release fragrance strips. This property can be exploited when a slower-release, longer-lasting tropical-fruit note is desired, compared to the more polar Megastigmatrienone (XlogP 2.60) .

Fragrance Creation Targeting Tropical-Fruit Accords

Formulators aiming to build a fruity-floral, tropical top note can select the hydrocarbon class for its well-documented sensory profile , avoiding the tobacco nuance introduced by Megastigmatrienone . This selection is particularly relevant for citrus-tropical fantasy fragrances where a tobacco undertone would be undesirable.

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